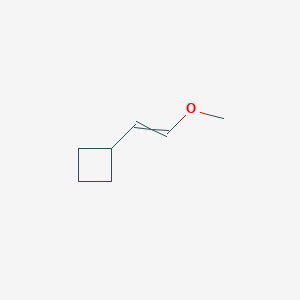
(2-Methoxyethenyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethenyl)cyclobutane is an organic compound that features a cyclobutane ring with a methoxyethenyl substituent Cyclobutanes are cyclic hydrocarbons with four carbon atoms arranged in a square-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .
Aplicaciones Científicas De Investigación
(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with four carbon atoms.
Methoxyethene: An alkene with a methoxy group attached.
Cyclopentane: A five-membered cyclic hydrocarbon with similar reactivity
Uniqueness
This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Número CAS |
90253-03-5 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-methoxyethenylcyclobutane |
InChI |
InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
GXQKSVPQTBHNSQ-UHFFFAOYSA-N |
SMILES canónico |
COC=CC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


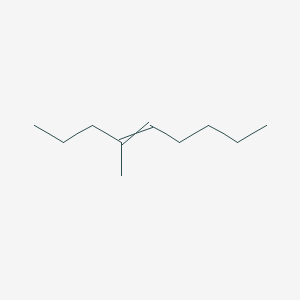

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)

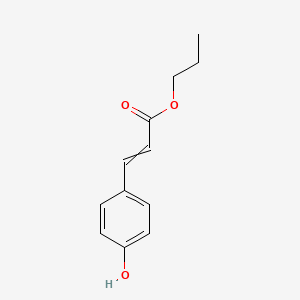
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
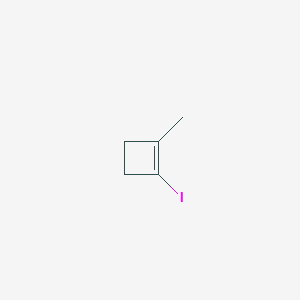
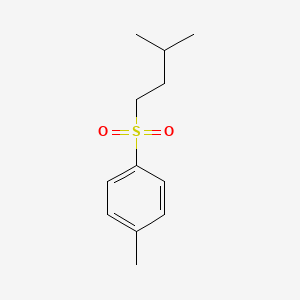

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)

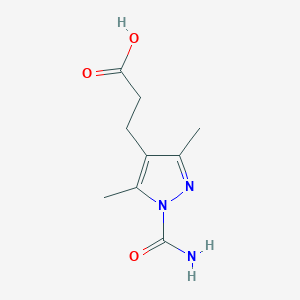
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
